2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, so let’s break it down. Its IUPAC name is quite descriptive : This compound is a mouthful, so let’s break it down. Its IUPAC name is quite descriptive: 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide . Here’s what we know:
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 406.48 g/mol
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve several steps. One common approach is via the reaction of a benzodioxepine derivative with a triazole thiol. The specific conditions and reagents depend on the desired regioselectivity and yield.
Industrial Production: While no large-scale industrial production methods are widely reported, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity:
- Oxidation : The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Substitution : Nucleophilic substitution reactions can occur at the triazole sulfur or the benzodioxepine ring.
- Reduction : Reduction of the triazole ring or the benzodioxepine moiety is also possible.
- Thionyl chloride (SOCl2) : Used for chlorination of the triazole sulfur.
- Hydrazine hydrate (N2H4·H2O) : May be employed for reduction reactions.
- Strong acids/bases : Required for ring-opening reactions.
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified triazole or benzodioxepine moieties.
Scientific Research Applications
Chemistry:
- Drug Discovery : Researchers explore this compound’s potential as a scaffold for novel drug candidates.
- Organic Synthesis : It serves as an interesting building block due to its unique structure.
- Anticancer Properties : Investigated for potential anticancer activity.
- Neuropharmacology : Possible effects on neurotransmitter systems.
- Anti-inflammatory Activity : Studied for its anti-inflammatory potential.
- Fine Chemicals : Used in the synthesis of specialized compounds.
- Materials Science : May find applications in material design.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways related to the compound’s biological activities.
Comparison with Similar Compounds
While this compound is unique, it shares structural features with other benzodioxepine derivatives. Similar compounds include:
Properties
Molecular Formula |
C23H26N4O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H26N4O3S/c1-4-27-22(17-7-9-19-20(13-17)30-11-5-10-29-19)25-26-23(27)31-14-21(28)24-18-8-6-15(2)12-16(18)3/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,24,28) |
InChI Key |
HJTPCXPOHBUOAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.